molecular formula C21H26FN5O2S B11017277 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

Cat. No.: B11017277
M. Wt: 431.5 g/mol
InChI Key: DKTWHMRNBBTDJE-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide is a complex organic compound featuring a thiadiazole ring, a piperazine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

    Formation of the Piperazine Moiety: The piperazine ring is typically synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is obtained by coupling the thiadiazole intermediate with the piperazine derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. For example, the piperazine moiety might bind to neurotransmitter receptors, while the thiadiazole ring could interact with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide
  • N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide stands out due to the presence of the fluorophenyl group, which can enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. The cyclobutyl group also contributes to its unique steric and electronic characteristics, potentially leading to distinct biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H26FN5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

InChI

InChI=1S/C21H26FN5O2S/c22-16-7-9-17(10-8-16)26-11-13-27(14-12-26)19(29)6-2-5-18(28)23-21-25-24-20(30-21)15-3-1-4-15/h7-10,15H,1-6,11-14H2,(H,23,25,28)

InChI Key

DKTWHMRNBBTDJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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